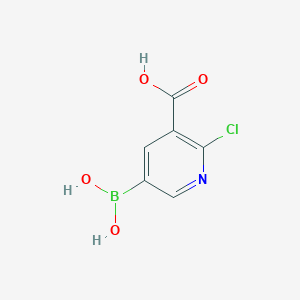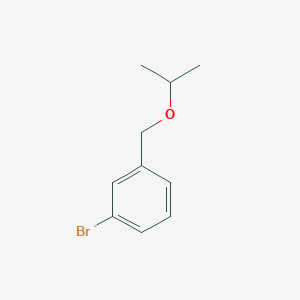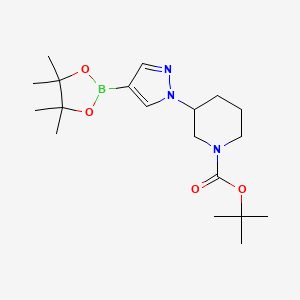
tert-butyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate
Overview
Description
The compound “tert-butyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate” is a complex organic molecule. It contains a tert-butyl group, a piperidine ring, a pyrazole ring, and a boronic ester .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of “tert-Butyl 4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)piperidine-1-carboxylate” involves the reaction of “ert-butyl 4-(bromomethylene)piperidine-1-carboxylate” with "Bis(pinacolato)diboron" .Molecular Structure Analysis
The molecular structure of this compound can be deduced from its IUPAC name. It contains a piperidine ring which is a six-membered ring with one nitrogen atom. Attached to this ring is a tert-butyl group and a carboxylate group. The pyrazole ring, which is a five-membered ring with two nitrogen atoms, is also attached to the piperidine ring. The pyrazole ring is further substituted with a tetramethyl boronic ester .Chemical Reactions Analysis
While specific chemical reactions involving this exact compound may not be readily available, similar compounds have been used as reactants in the synthesis of other complex molecules. For example, “tert-Butyl 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydropyridine-1(2H)-carboxylate” is used as a reactant in the synthesis of phosphatidylinositol 3-kinase inhibitors .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its structure. It is a solid compound . The empirical formula is C21H33BN2O5 and the molecular weight is 404.31 .Scientific Research Applications
Synthesis and Characterization
Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate : This compound is an important intermediate in synthesizing biologically active compounds, such as crizotinib. It is synthesized from tert-butyl-4-hydroxypiperdine-1-carboxylate through a three-step process. The structure is confirmed by MS and 1HNMR spectrum, with a total yield of 49.9% (Kong et al., 2016).
Characterization and Biological Evaluation : The synthesized tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was characterized by various spectroscopic techniques and XRD data. It exhibited poor antibacterial and moderate anthelmintic activity (Sanjeevarayappa et al., 2015).
Intermediate in Drug Synthesis
Role in Crizotinib Synthesis : Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate serves as a key intermediate in the synthesis of crizotinib, a treatment for non-small cell lung cancer. This intermediate is pivotal for constructing crizotinib's molecular structure (Jianqiang et al., 2014).
Chemical Reactions and Synthesis Methods
Radical Acylation : The compound is involved in radical acylation reactions with allyl ester and benzaldehyde under solvent-free and metal-free conditions, leading to the synthesis of new carbonyl-containing compounds. This method showcases excellent atom utilization and chemical selectivity (Sun et al., 2022).
Synthesis from Piperidin-4-ylmethanol : A high-yield synthetic method has been developed for tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an important intermediate for small molecule anticancer drugs, starting from piperidin-4-ylmethanol. This method involves nucleophilic substitution, oxidation, halogenation, and elimination reactions, confirming the target product's structure by 1H NMR (Zhang et al., 2018).
Future Directions
properties
IUPAC Name |
tert-butyl 3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32BN3O4/c1-17(2,3)25-16(24)22-10-8-9-15(13-22)23-12-14(11-21-23)20-26-18(4,5)19(6,7)27-20/h11-12,15H,8-10,13H2,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEKDWYQGXIOIJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C3CCCN(C3)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32BN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



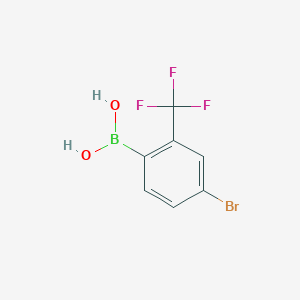
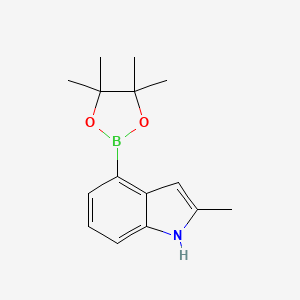
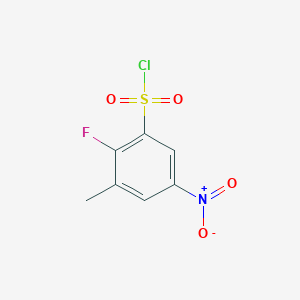
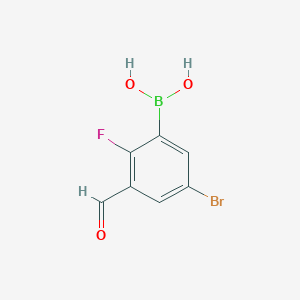
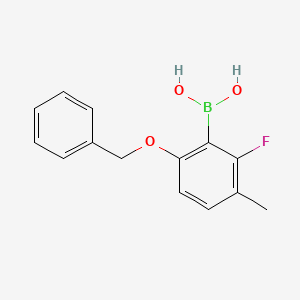

![5-(propan-2-yl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine](/img/structure/B1526633.png)
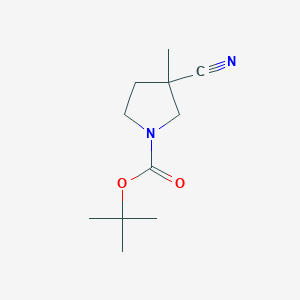
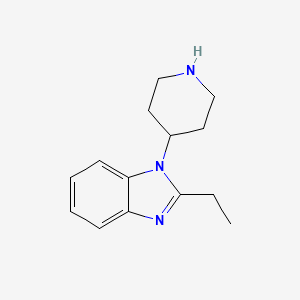
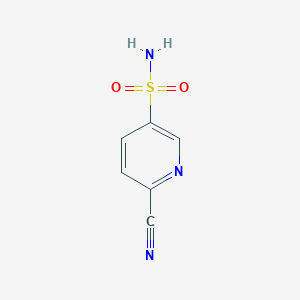
![4-(4-Benzo[b]thiophen-4-yl-piperazin-1-yl)butan-1-ol](/img/structure/B1526639.png)
